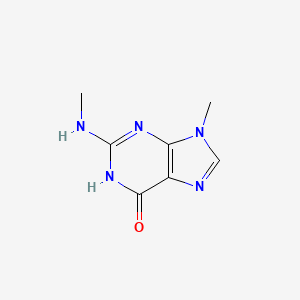
(S)-1-(Dimethyl(phenyl)silyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(Dimethyl(phenyl)silyl)ethanol is an organosilicon compound characterized by the presence of a silicon atom bonded to a phenyl group and two methyl groups, with an additional hydroxyl group attached to the silicon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(Dimethyl(phenyl)silyl)ethanol typically involves the reaction of phenylsilane with acetaldehyde in the presence of a chiral catalyst. The reaction proceeds through a hydrosilylation mechanism, where the silicon-hydrogen bond adds across the carbon-oxygen double bond of acetaldehyde, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: (S)-1-(Dimethyl(phenyl)silyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form silanes or silanols.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of silanes or silanols.
Substitution: Formation of halides or amines.
Scientific Research Applications
(S)-1-(Dimethyl(phenyl)silyl)ethanol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its role in the development of novel pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (S)-1-(Dimethyl(phenyl)silyl)ethanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the silicon atom can participate in unique bonding interactions, contributing to the compound’s reactivity and biological activity.
Comparison with Similar Compounds
(S)-1-(Dimethyl(phenyl)silyl)propanol: Similar structure but with an additional carbon atom in the alkyl chain.
(S)-1-(Dimethyl(phenyl)silyl)butanol: Similar structure but with two additional carbon atoms in the alkyl chain.
Uniqueness: (S)-1-(Dimethyl(phenyl)silyl)ethanol is unique due to its specific combination of a phenyl group, two methyl groups, and a hydroxyl group attached to the silicon atom. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications.
Properties
Molecular Formula |
C10H16OSi |
|---|---|
Molecular Weight |
180.32 g/mol |
IUPAC Name |
(1S)-1-[dimethyl(phenyl)silyl]ethanol |
InChI |
InChI=1S/C10H16OSi/c1-9(11)12(2,3)10-7-5-4-6-8-10/h4-9,11H,1-3H3/t9-/m0/s1 |
InChI Key |
WRLDXHUQYQWJKG-VIFPVBQESA-N |
Isomeric SMILES |
C[C@@H](O)[Si](C)(C)C1=CC=CC=C1 |
Canonical SMILES |
CC(O)[Si](C)(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


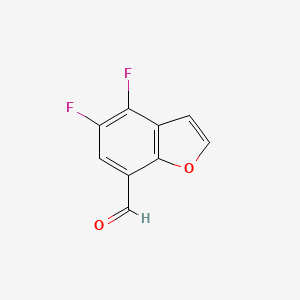
![2-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}acetic acid](/img/structure/B11911509.png)
![(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol](/img/structure/B11911510.png)
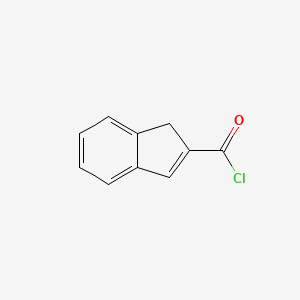
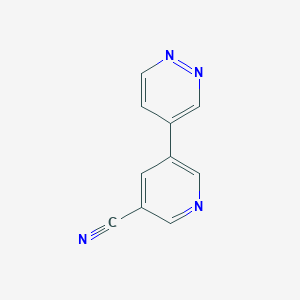
![5,10-Dihydropyrazino[2,3-b]quinoxaline](/img/structure/B11911532.png)



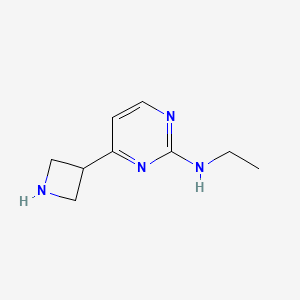

![4-methoxy-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B11911568.png)

